![molecular formula C20H16N6O3 B2636199 8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1396876-65-5](/img/structure/B2636199.png)
8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several heterocyclic rings including 1,2,4-oxadiazole, oxazole, and triazolo-pyridinone. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring system. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple ring systems, some of which contain nitrogen atoms. These heterocycles are often associated with interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the phenyl ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of multiple ring systems and nitrogen atoms might affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
Heterocyclic compounds containing triazole, oxadiazole, and pyridine rings, similar to the compound , have been synthesized through various chemical methods. These methods often involve cyclization reactions, where precursors like hydrazides, amidoximes, or thioureas are treated with carbon disulfide, halides, or other reagents to form the desired heterocyclic frameworks. For example, the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings have been reported, demonstrating the versatility of these methods in creating complex molecules with potential biological activities (El‐Sayed et al., 2008) El‐Sayed, W., Hegab, M., Tolan, H., & Abdel-Rahman, A. (2008). Monatshefte für Chemie - Chemical Monthly, 139, 1055-1060.
Potential Applications
Biological Activities : Compounds featuring triazole, oxadiazole, and related heterocycles have been extensively studied for their biological activities. Many of these compounds exhibit promising antimicrobial, antifungal, and anticancer properties. For instance, the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities highlight the potential of these molecules as leads for developing new therapeutic agents (Bayrak, H., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2009). European Journal of Medicinal Chemistry, 44(3), 1057-1066) Bayrak et al., 2009.
Catalysis : Some heterocyclic compounds are utilized as ligands in catalysis, aiding in various chemical transformations. This utility is based on the ability of these molecules to coordinate with metals and facilitate reactions under mild conditions, contributing to the field of green chemistry.
Materials Science : The unique electronic and structural properties of heterocyclic compounds make them suitable for applications in materials science, including the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c1-12-16(22-18(28-12)14-7-4-3-5-8-14)11-26-20(27)25-10-6-9-15(17(25)23-26)19-21-13(2)24-29-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPFDMGMTZCPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.